N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Description
N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C21H14ClF2N3O3S and its molecular weight is 461.87. The purity is usually 95%.
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Biological Activity
N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of significant interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C19H16ClF2N3O2S, and it has a molecular weight of approximately 419.87 g/mol.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines.
- Case Study : A study demonstrated that a related thieno[3,2-d]pyrimidine derivative exhibited IC50 values in the low micromolar range against lung cancer cells, suggesting potential for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Research indicates that thieno[3,2-d]pyrimidine derivatives show significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Compound | Activity Against | IC50 (μM) |
---|---|---|
Thieno derivative 1 | Staphylococcus aureus | 12.5 |
Thieno derivative 2 | E. coli | 15.0 |
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory effects:
- Cholinesterase Inhibition : Compounds with similar structures have shown dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
Enzyme | Inhibition Type | IC50 (μM) |
---|---|---|
AChE | Competitive | 10.4 |
BuChE | Noncompetitive | 15.6 |
Molecular Docking Studies
Molecular docking studies suggest that the compound interacts with key residues in the active sites of target enzymes:
- Binding Affinity : The binding affinity for AChE was found to be significantly influenced by the electronic properties of substituents on the aromatic rings.
Pharmacokinetics
Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : Preliminary studies indicate favorable absorption characteristics and good blood-brain barrier permeability.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N3O3S/c22-13-3-6-16(15(24)9-13)25-18(28)11-26-17-7-8-31-19(17)20(29)27(21(26)30)10-12-1-4-14(23)5-2-12/h1-9,17,19H,10-11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBBGYIXJSFWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2C1N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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